Enzyme Inhibition Selectivity: Viburnitol vs. myo-Inositol in Dictyostelium
Viburnitol acts as a competitive inhibitor of myo-inositol kinase from Dictyostelium, demonstrating a Ki value of 103 ± 1 µM. In comparison, the natural substrate myo-inositol has a Km of 120 µM, indicating that viburnitol binds to the enzyme with comparable affinity but does not undergo phosphorylation [1]. This inhibition is stereospecific, as other inositol isomers (allo-, epi-, muco-, neo-, scyllo-, and chiro-inositol) were not recognized as substrates and were not tested for inhibition [1].
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 103 ± 1 µM |
| Comparator Or Baseline | myo-Inositol (Substrate) Km = 120 µM |
| Quantified Difference | Viburnitol Ki is approximately 86% of the substrate's Km, indicating strong competitive binding without turnover. |
| Conditions | Partially purified myo-inositol kinase from Dictyostelium discoideum, assayed in the presence of 5 mM ATP. |
Why This Matters
This data confirms viburnitol's utility as a selective, non-metabolizable probe for studying myo-inositol-dependent pathways, unlike myo-inositol which is rapidly metabolized.
- [1] Stephens LR, Kay RR, Irvine RF. A myo-inositol D-3 hydroxykinase activity in Dictyostelium. Biochem J. 1990;269(1):65-72. View Source
